molecular formula C6H6OS B1664040 2-Acetylthiophene CAS No. 88-15-3

2-Acetylthiophene

Cat. No.: B1664040
CAS No.: 88-15-3
M. Wt: 126.18 g/mol
InChI Key: WYJOVVXUZNRJQY-UHFFFAOYSA-N
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Description

2-Acetylthiophene is an organosulfur compound with the chemical formula CH₃C(O)C₄H₃S. It is a yellow liquid and is one of the two isomers of acetylthiophene. This compound is of commercial interest due to its role as a precursor to both thiophene-2-carboxylic acid and thiophene-2-acetic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetylthiophene can be synthesized through the reaction of thiophene with acetyl chloride in the presence of stannic chloride . Another method involves the reaction of thiophene with acetic anhydride and a catalyst, followed by rectification to obtain the product . This method allows for the recycling of the catalyst, reducing production costs and minimizing waste emissions.

Industrial Production Methods

In industrial settings, the preparation of this compound often involves the use of thiophene and acetic anhydride with a catalyst. The reaction is carried out in a reaction kettle, and the product is obtained through direct rectification. The remaining substrate in the reactor can be used for subsequent batches, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Acetylthiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include electrophiles such as halogens and nitro compounds.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetylthiophene is unique due to its specific structure and reactivity, which make it a valuable precursor for synthesizing thiophene-2-carboxylic acid and thiophene-2-acetic acid. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance in both research and industry .

Properties

IUPAC Name

1-thiophen-2-ylethanone
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InChI

InChI=1S/C6H6OS/c1-5(7)6-3-2-4-8-6/h2-4H,1H3
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InChI Key

WYJOVVXUZNRJQY-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C1=CC=CS1
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Molecular Formula

C6H6OS
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DSSTOX Substance ID

DTXSID2058960
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Molecular Weight

126.18 g/mol
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Physical Description

Pale yellow liquid with a slightly sweet odor; [Alfa Aesar MSDS], Liquid
Record name 2-Acetylthiophene
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Boiling Point

213.00 °C. @ 760.00 mm Hg
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Solubility

14 mg/mL at 30 °C
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Vapor Pressure

0.36 [mmHg]
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CAS No.

88-15-3
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Melting Point

9 °C
Record name 2-Acetylthiophene
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Synthesis routes and methods

Procedure details

Acetylation of thiophene by acetyl chloride or acetic anhydride in the presence of various catalysts (U.S. Pat. No. 2,458,514) to obtain acetylthiophene or aceto-2 thienone or thienyl-2 methylketone and conversion of this methylketone into thienyl-2 acetamide or thienyl-2 thioacetamide by a WILLGERODT reaction, then hydrolysis of the amide (German Pat. No. 832 755).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-acetylthiophene?

A1: The molecular formula of this compound is C6H6OS, and its molecular weight is 126.18 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers commonly employ various spectroscopic techniques to characterize this compound, including:

  • Infrared (IR) spectroscopy: This method identifies functional groups by analyzing the molecule's vibrational modes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon atoms within the molecule, respectively. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Mass spectrometry (MS): This technique determines the mass-to-charge ratio of ions, providing insights into the molecular weight and fragmentation pattern. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • UV-Visible spectroscopy: This method analyzes the compound's absorption and transmission of light in the UV-Visible region, providing information about electronic transitions and conjugation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: What is the significance of the syn and anti conformers of this compound?

A3: The rotation around the bond connecting the thiophene ring and the acetyl group leads to two different conformations: syn and anti. Research shows that the syn conformer, where the sulfur atom and the carbonyl oxygen are on the same side, is more stable than the anti conformer. []

Q4: What are the common synthetic routes for this compound?

A4: The most common synthetic route for this compound involves the Friedel-Crafts acylation of thiophene with acetic anhydride in the presence of a catalyst. Various catalysts have been explored for this reaction, including:

  • HZSM-5 zeolite: This solid-acid catalyst demonstrates good activity and selectivity for this compound synthesis. [, ]
  • Hβ zeolite: This catalyst exhibits excellent acetylation activity, enabling high conversion of thiophene and high yield of this compound under mild conditions. []
  • Phosphotungstic acid: This catalyst, characterized by its low cost and simple preparation, has also shown promising results for this reaction. [, ]

Q5: How does the choice of catalyst impact the synthesis of this compound?

A5: The catalyst plays a crucial role in the Friedel-Crafts acylation reaction. Different catalysts exhibit varying activity and selectivity, influencing the reaction rate, yield, and formation of by-products. For instance, Hβ zeolite generally shows higher activity than HZSM-5 zeolite, resulting in faster reaction times and higher conversions. [, ]

Q6: What is the significance of the Vilsmeier reaction in the context of this compound?

A6: The Vilsmeier reaction offers a pathway for the selective synthesis of either β-chloro-β-(2-thienyl)acrylic aldehydes or N,N-dimethyl-2-thiophenecarboxamides from 2-acetylthiophenes. This selectivity is primarily governed by the reaction temperature and duration. []

Q7: What types of heterocyclic compounds can be synthesized using this compound as a building block?

A7: this compound serves as a valuable building block for synthesizing a diverse range of heterocyclic compounds. Some notable examples include:

  • Spiropyrrolidines: These compounds can be synthesized through a three-component 1,3-dipolar cycloaddition reaction involving this compound, isatin, and sarcosine. []
  • Tetrahydrothiopyrans (THTPs): A domino reaction involving benzaldehydes, this compound, and sodium sulfide provides a route to THTP derivatives. This reaction proceeds through a cascade of Aldol, double Michael addition, and another Aldol reaction. []

Q8: What are some potential applications of this compound and its derivatives?

A8: this compound and its derivatives find applications in various fields, including:

  • Pharmaceuticals: Some derivatives, like this compound-2-thiazolylhydrazone (CBS-1108), exhibit anti-inflammatory activity by inhibiting both cyclooxygenase and lipoxygenase pathways. []
  • Coordination chemistry: this compound and its derivatives, particularly thiosemicarbazones, can act as ligands to form metal complexes. These complexes have potential applications in catalysis, materials science, and medicinal chemistry. [, , , , , , , ]
  • Analytical chemistry: Some derivatives, such as this compound-4-phenyl-3-thiosemicarbazone, are utilized as spectrophotometric reagents for determining metal ions like copper(II) in various samples. [, , ]

Q9: Are there any studies exploring the antitumor activity of this compound derivatives?

A9: Yes, recent research has explored the antitumor activity of certain this compound derivatives. For instance, a study investigated the synthesis and cytotoxic activity of a series of pyridine, pyran, and thiazole-containing thiophene derivatives, including some derived from this compound. The study evaluated these compounds against a panel of human cancer cell lines and identified promising candidates with potent antitumor activity. []

Q10: Have any studies investigated the antimicrobial activity of this compound derivatives?

A10: Several studies have investigated the antimicrobial activity of this compound derivatives, particularly those incorporating hydrazone moieties. These compounds have shown promising results against various bacterial and fungal strains, highlighting their potential as antimicrobial agents. [, , ]

Q11: How is computational chemistry used in the study of this compound?

A11: Computational chemistry plays a significant role in understanding the properties and behavior of this compound and its derivatives. Researchers employ various computational techniques, such as:

  • Density Functional Theory (DFT): This method helps calculate electronic structures, energies, and other molecular properties, providing insights into reactivity, stability, and spectroscopic characteristics. []
  • Molecular docking: This technique simulates the interaction between a ligand, such as a this compound derivative, and a target protein. It helps predict binding affinities and identify potential binding sites. []

Q12: How do structural modifications of this compound influence its activity?

A12: Structural modifications significantly impact the biological and chemical properties of this compound. For example:

  • Introduction of electron-withdrawing or electron-donating groups: These modifications on the thiophene ring can alter the electronic properties and reactivity of the molecule, influencing its interactions with biological targets. []
  • Formation of Schiff bases: Condensing this compound with amines generates Schiff base derivatives, which often exhibit enhanced biological activity compared to the parent compound. [, ]

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